molecular formula C15H15NO3 B8116070 Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)

Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)

Cat. No.: B8116070
M. Wt: 257.28 g/mol
InChI Key: MKHOUYKOJXYACI-QPJJXVBHSA-N
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Description

Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI) is a complex organic compound characterized by the presence of a pyrrole ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)-(9CI) typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Vinylation of the Pyrrole Ring: The pyrrole ring is then vinylated using a suitable vinylating agent such as vinyl bromide in the presence of a base.

    Coupling with Phenol Derivative: The vinylated pyrrole is coupled with a phenol derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

    Esterification: The final step involves the esterification of the resulting compound with acetic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction of the vinyl group can yield the corresponding ethyl derivative.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the vinyl group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Ethyl derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine

The compound and its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, ethyl ester
  • Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, propyl ester

Uniqueness

The methyl ester variant of the compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl and propyl counterparts, the methyl ester may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

methyl 2-[4-[(E)-2-(1H-pyrrol-2-yl)ethenyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-15(17)11-19-14-8-5-12(6-9-14)4-7-13-3-2-10-16-13/h2-10,16H,11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHOUYKOJXYACI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC=C(C=C1)/C=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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